molecular formula C20H23ClN2O B4747367 2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole

2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole

Cat. No. B4747367
M. Wt: 342.9 g/mol
InChI Key: WPTWKLYKQUPXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole and has been studied extensively for its unique properties and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole has a low toxicity profile and does not cause any significant adverse effects in animals. It has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole in lab experiments is its low toxicity profile, which makes it a safe compound to work with. However, one of the limitations is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole. One area of interest is its potential use as an anticonvulsant and antidepressant drug. Further studies are needed to fully understand its mechanism of action and to evaluate its efficacy and safety in humans. Another area of interest is its potential use in materials science, particularly in the development of new materials with unique properties.
In conclusion, 2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and mechanisms of action make it a promising compound for further research.

Scientific Research Applications

2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole has been widely studied for its potential applications in various fields such as pharmacology, medicinal chemistry, and materials science. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticonvulsant and antidepressant drug.

properties

IUPAC Name

2-(1-adamantylmethyl)-5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c21-17-3-1-2-13(7-17)8-18-22-23-19(24-18)12-20-9-14-4-15(10-20)6-16(5-14)11-20/h1-3,7,14-16H,4-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTWKLYKQUPXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=NN=C(O4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole
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2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole
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2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole
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2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(1-adamantylmethyl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole

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